molecular formula C17H20N4O2S B6782658 1-tert-butyl-5-oxo-N-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrolidine-3-carboxamide

1-tert-butyl-5-oxo-N-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6782658
M. Wt: 344.4 g/mol
InChI Key: YPCXWOFVMZVURX-UHFFFAOYSA-N
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Description

1-tert-butyl-5-oxo-N-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a pyridine ring

Preparation Methods

The synthesis of 1-tert-butyl-5-oxo-N-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrrolidine ring, followed by the introduction of the thiazole and pyridine rings through various coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butyl-5-oxo-N-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-oxo-N-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-tert-butyl-5-oxo-N-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrolidine-3-carboxamide include other pyrrolidine derivatives, thiazole derivatives, and pyridine derivatives. What sets this compound apart is the unique combination of these three functional groups, which may confer distinct chemical and biological properties. Similar compounds might include:

  • Pyrrolidine-2-carboxamide derivatives
  • Thiazole-4-carboxamide derivatives
  • Pyridine-4-carboxamide derivatives

This unique combination of functional groups makes this compound a compound of significant interest for further research and development.

Properties

IUPAC Name

1-tert-butyl-5-oxo-N-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-17(2,3)21-9-12(8-14(21)22)15(23)19-13-10-24-16(20-13)11-4-6-18-7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCXWOFVMZVURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CSC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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